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An In-depth Examination of a First-in-Class Zonulin Antagonist for Celiac Disease

Abstract

Larazotide acetate (AT-1001) is an octapeptide developed as a first-in-class tight junction
regulator for the adjunctive treatment of celiac disease. Its discovery stemmed from the
identification of zonulin, a human protein analogous to the Vibrio cholerae zonula occludens
toxin, which reversibly modulates intestinal permeability. Larazotide acts as a zonulin
antagonist, preventing the disruption of tight junctions between intestinal epithelial cells. This
action is believed to mitigate the inflammatory cascade triggered by gluten exposure in
genetically susceptible individuals. This technical guide provides a comprehensive overview of
the discovery, mechanism of action, and clinical development of Larazotide, presenting key
preclinical and clinical data, detailed experimental protocols, and visualizations of the
underlying biological pathways and experimental workflows.

Introduction: The Role of Intestinal Permeability in
Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically
predisposed individuals. The pathogenesis involves an inappropriate immune response to
gluten peptides, leading to inflammation and damage to the small intestine. A key factor in this
process is increased intestinal permeability, often referred to as "leaky gut".[1] The tight
junctions between intestinal epithelial cells form a critical barrier that regulates the passage of
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molecules from the gut lumen into the bloodstream.[2] In celiac disease, this barrier is
compromised, allowing gluten fragments to cross the epithelial lining and trigger an immune
response.[3]

The discovery of zonulin, a protein that reversibly regulates tight junctions, provided a novel
therapeutic target.[2][4] Zonulin levels are elevated in individuals with celiac disease, leading to
the disassembly of tight junction proteins and increased intestinal permeability.[5]

The Discovery of Larazotide (AT-1001)

Larazotide acetate was developed as a synthetic peptide antagonist of zonulin.[3] It is an
eight-amino-acid peptide designed to mimic a region of zonulin that interacts with its receptor,
thereby competitively inhibiting its action.[6] By blocking zonulin, Larazotide aims to prevent
the opening of tight junctions, reduce intestinal permeability, and consequently block the entry
of gluten peptides that initiate the inflammatory cascade in celiac disease.[3][7]

Mechanism of Action

Larazotide's mechanism of action is centered on the regulation of intestinal tight junctions.[8]
The proposed signaling pathway is as follows:

o Gluten triggers Zonulin release: In individuals with celiac disease, gluten peptides bind to the
chemokine receptor CXCR3 on intestinal epithelial cells. This interaction stimulates a
MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal
lumen.[8]

e Zonulin binds to its receptors: Zonulin then binds to protease-activated receptor 2 (PAR2)
and epidermal growth factor receptor (EGFR) on the apical surface of intestinal epithelial
cells.[8]

 Tight junction disassembly: The binding of zonulin to its receptors initiates a signaling
cascade that results in the phosphorylation of tight junction proteins, including zonula
occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[9] This leads to the
disassembly of the tight junction complex and an increase in paracellular permeability.[8]

o Larazotide's inhibitory action: Larazotide acts as a competitive antagonist, preventing
zonulin from binding to its receptors.[3][8] This inhibition is thought to prevent the
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downstream signaling events that lead to tight junction disassembly, thereby maintaining the
integrity of the intestinal barrier.[8]

Signaling Pathway of Zonulin-Mediated Tight Junction
Regulation and Larazotide Inhibition
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Caption: Zonulin signaling pathway and the inhibitory action of Larazotide.

Preclinical and Clinical Development

Larazotide has undergone extensive preclinical and clinical evaluation to assess its safety and
efficacy in celiac disease.

Preclinical Studies

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium,
demonstrated that Larazotide could prevent the increase in permeability induced by gliadin,
the primary immunogenic component of gluten.[10] Animal studies further supported these
findings, showing that Larazotide could reduce intestinal permeability and markers of
inflammation in models of celiac disease.[10]

Clinical Trials

Larazotide has been evaluated in several clinical trials in adult patients with celiac disease.
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This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of
Larazotide in 342 adults with celiac disease who had persistent symptoms despite being on a
gluten-free diet for at least 12 months.[11][12] Patients were randomized to receive Larazotide
at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, three times daily for 12 weeks.[11]

Table 1: Key Efficacy Endpoints from the Phase Ilb Clinical Trial (NCT01396213)

Endpoint Larazotide 0.5 mg Placebo p-value

Change in Celiac
Disease
Gastrointestinal ) ]
) Met primary endpoint - 0.022
Symptom Rating
Scale (CeD-GSRS)

Score

Reduction in CeD
PRO Symptomatic 26% decrease - 0.017
Days

Increase in CeD PRO
Improved Symptom 31% increase - 0.034
Days

Reduction in Non-Gl
Symptoms (Headache  Significant reduction No significant change 0.010

and Tiredness)

Data sourced from Leffler et al., 2015.[11][12]

The 0.5 mg dose of Larazotide met the primary endpoint, showing a statistically significant
improvement in gastrointestinal symptoms compared to placebo.[11][12] Higher doses of 1 mg
and 2 mg did not show a statistically significant difference from placebo.[11]

A Phase lll trial was initiated to further evaluate the efficacy and safety of Larazotide in
patients with celiac disease who had persistent symptoms despite a gluten-free diet.[13][14]
However, in June 2022, the trial was discontinued.[13][15] An interim analysis concluded that a
substantially larger number of patients would be needed to demonstrate a statistically
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significant benefit, making the continuation of the trial unfeasible.[16] While the trial was halted,
the company stated its intention to analyze the existing data to identify any potential benefits in
specific subgroups or for particular symptoms.[16]

Table 2: Overview of Larazotide Clinical Trials

Trial Number of Doses Key
o Phase . i L Status
Identifier Participants Studied Findings

Dose-ranging
NCT0088947 study during
lIb - - Completed
3 a gluten

challenge.

0.5 mg dose
met the
primary
NCT0139621 0.5 mg, 1 mg, )
lIb 342 endpoint for Completed
3 2mgTID
symptom
improvement.

[11]

Discontinued

due to futility

NCT0356900 0.25mg, 0.5 based on an )
1] 525 (planned) o Terminated
7 (CedLara) mg interim
analysis.[13]
[16]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of
Larazotide.

Ussing Chamber for Intestinal Permeability

The Ussing chamber is an ex vivo technique used to measure the transport of ions and
molecules across an epithelial tissue, providing a direct assessment of intestinal permeability.
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[7]17][18]

1. Intestinal Tissue Preparation
(e.g., mouse colon or human biopsy)

:

2. Mount Tissue in Ussing Chamber

:

3. Equilibrate with Krebs Buffer
(37°C, 95% 02/5% CO2)

4. Measure Baseline
Transepithelial Electrical Resistance (TER)

5. Add Larazotide/Gliadin/Control
to Mucosal Chamber

6. Measure Paracellular Flux
(e.g., FITC-dextran)

7. Data Analysis

(Change in TER and Permeability)

Click to download full resolution via product page

Caption: Workflow for assessing intestinal permeability using an Ussing chamber.

o Tissue Preparation: Freshly excised intestinal tissue (e.g., from a mouse model or a human
biopsy) is carefully prepared. The muscle layers may be stripped away to isolate the mucosal
layer.[17]
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e Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating
the mucosal and serosal sides.[6]

o Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs
buffer) and maintained at 37°C with continuous oxygenation (95% 02, 5% CO02).[7]

o Electrophysiological Measurements: Transepithelial electrical resistance (TER) and potential
difference (PD) are measured using electrodes to assess tissue viability and baseline barrier
function.[7]

o Treatment: Larazotide, gliadin peptides, or a control vehicle is added to the mucosal
(luminal) side of the chamber.

o Permeability Measurement: A fluorescent marker of a specific molecular size (e.g., FITC-
dextran) is added to the mucosal chamber. Samples are taken from the serosal chamber at
regular intervals to measure the amount of marker that has crossed the epithelial barrier.[17]

o Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate
of paracellular flux. Changes in TER are also analyzed to assess the integrity of the tight
junctions.[6]

Lactulose/Mannitol (L/M) Ratio Assay for Intestinal
Permeability

The L/M ratio assay is a non-invasive in vivo method to assess small intestinal permeability.[3]
Lactulose is a large sugar molecule that can only cross the intestinal barrier through the
paracellular pathway (i.e., through the tight junctions), while mannitol is a smaller sugar that is
readily absorbed through the transcellular pathway.[3]
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1. Overnight Fast

2. Ingest Lactulose and Mannitol Solution

3. Collect Urine over a Defined Period (e.g., 6 hours)

4. Measure Lactulose and Mannitol
Concentrations in Urine (e.g., HPLC or ELISA)

5. Calculate Lactulose/Mannitol Ratio

Click to download full resolution via product page

Caption: Workflow for the Lactulose/Mannitol ratio assay.

» Patient Preparation: Patients fast overnight.[3]

¢ Ingestion of Sugar Probes: The patient ingests a solution containing a known amount of
lactulose (e.g., 5 grams) and mannitol (e.g., 2 grams).[3]

¢ Urine Collection: All urine is collected over a specified period, typically 6 hours.

« Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are
measured using methods such as high-performance liquid chromatography (HPLC) or
enzyme-linked immunosorbent assay (ELISA).[3][4]

+ Ratio Calculation: The ratio of the percentage of ingested lactulose to the percentage of
ingested mannitol excreted in the urine is calculated. An elevated L/M ratio indicates
increased intestinal permeability.[3]
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Zonulin ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of

zonulin in biological samples such as serum or stool.[2][8]

Plate Coating: Microtiter plate wells are coated with a capture antibody specific for zonulin.
[10]

Sample Incubation: The patient's serum or a diluted stool sample is added to the wells. If
zonulin is present, it will bind to the capture antibody.[8]

Detection Antibody: A biotinylated detection antibody that also binds to zonulin is added,
forming a "sandwich" with the zonulin molecule between the capture and detection
antibodies.[10]

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which
binds to the biotin on the detection antibody.[2]

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme
catalyzes a reaction that produces a colored product.[2]

Measurement: The absorbance of the colored product is measured using a microplate
reader. The intensity of the color is proportional to the concentration of zonulin in the sample.
[10]

Celiac Disease Gastrointestinal Symptom Rating Scale
(CeD-GSRS)

The CeD-GSRS is a patient-reported outcome (PRO) measure used to assess the severity of

gastrointestinal symptoms in celiac disease.[19][20] It is a modified version of the

Gastrointestinal Symptom Rating Scale (GSRS), focusing on the symptoms most relevant to

celiac disease.[19]

Questionnaire: Patients complete a questionnaire rating the severity of various
gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) over a specific period,
typically the past week.[21]
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» Rating Scale: Symptoms are rated on a Likert scale, for example, from 1 (no discomfort) to 7
(very severe discomfort).[21]

e Scoring: The scores for individual symptoms are summed to generate a total CeD-GSRS
score, with higher scores indicating more severe symptoms.[19]

Conclusion and Future Directions

The discovery and development of Larazotide represent a significant advancement in the
understanding of celiac disease pathogenesis and the potential for non-dietary therapies. By
targeting the zonulin pathway and its role in regulating intestinal permeability, Larazotide
offered a novel approach to managing this autoimmune disorder.

While the Phase lll clinical trial for Larazotide in celiac disease was discontinued, the research
has provided invaluable insights into the complexities of tight junction regulation and its role in
inflammatory conditions.[13][16] The development of Larazotide has also spurred further
investigation into other potential applications for zonulin antagonists in a variety of autoimmune
and inflammatory diseases where intestinal barrier dysfunction is implicated.[11] Future
research may focus on identifying patient populations who may still benefit from Larazotide,
exploring alternative dosing regimens, or developing next-generation tight junction modulators.
The journey of Larazotide underscores the challenges of drug development for complex
autoimmune diseases and highlights the importance of continued research into the intricate
mechanisms of intestinal barrier function.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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